molecular formula C5H5Cl2NOS B13598083 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride

Katalognummer: B13598083
Molekulargewicht: 198.07 g/mol
InChI-Schlüssel: TYSJUOZYAKQBMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride is a chemical compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride typically involves the reaction of 2-chloro-1,3-thiazole with ethanone under specific conditions. One common method involves the nucleophilic substitution of 2-chloro-1,3-thiazole with ethanone in the presence of a base, such as sodium hydroxide, to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Chloro-1-(1,3-thiazol-5-yl)ethan-1-onehydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its combination of chlorine and thiazole moieties makes it a versatile compound for various synthetic and research applications .

Eigenschaften

Molekularformel

C5H5Cl2NOS

Molekulargewicht

198.07 g/mol

IUPAC-Name

2-chloro-1-(1,3-thiazol-5-yl)ethanone;hydrochloride

InChI

InChI=1S/C5H4ClNOS.ClH/c6-1-4(8)5-2-7-3-9-5;/h2-3H,1H2;1H

InChI-Schlüssel

TYSJUOZYAKQBMU-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC=N1)C(=O)CCl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.